tert-Butyl ((3-fluoropiperidin-4-yl)methyl)carbamate

pKa modulation hERG liability CNS drug design

Medicinal chemistry teams pursuing kinase or PARP-1 inhibitors require a fluorinated piperidine building block that delivers precise pKa modulation and conformational bias. Non-fluorinated or regioisomeric analogs fail to recapitulate the 3-fluoro gauche effect essential for picomolar target engagement (PDB 4K1B). • Delivers calculated ΔpKa ≈ -2.0 units vs. unsubstituted piperidine, reducing hERG liability and lysosomal trapping. • Boc-protected 4-aminomethyl side chain enables orthogonal deprotection for late-stage diversification. • Validated in pan-Pim inhibitor series (compound 43: IC50 = 1.9 µM, MM1s cells) and PARP-1 inhibitor patents (WO2023056421).

Molecular Formula C11H21FN2O2
Molecular Weight 232.29 g/mol
Cat. No. B12106105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((3-fluoropiperidin-4-yl)methyl)carbamate
Molecular FormulaC11H21FN2O2
Molecular Weight232.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCNCC1F
InChIInChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-6-8-4-5-13-7-9(8)12/h8-9,13H,4-7H2,1-3H3,(H,14,15)
InChIKeyYFIXLOOYHRDQJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((3-fluoropiperidin-4-yl)methyl)carbamate – Structural Identity and Procurement-Relevant Compound Class Profile


tert-Butyl ((3-fluoropiperidin-4-yl)methyl)carbamate (CAS 1303972-96-4; synonym: tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate) is a fluorinated piperidine building block bearing a Boc-protected aminomethyl side chain at the 4-position [1]. The compound exists as cis/trans diastereomers, with the cis-(3S,4R)/(3R,4S) racemate assigned CAS 1237526-35-0 [2]. It serves as a versatile intermediate for constructing bioactive molecules—particularly kinase inhibitors and GPCR ligands—where the 3-fluoro substituent predictively reduces piperidine basicity (calculated ΔpKa ≈ −1.5 to −2.0 units versus unsubstituted piperidine) and enhances metabolic stability [3].

Why Generic Piperidine Building Blocks Cannot Replace tert-Butyl ((3-fluoropiperidin-4-yl)methyl)carbamate


The 3-fluoro-4-aminomethyl substitution pattern is not interchangeable with non-fluorinated, regioisomeric, or differently protected piperidine analogs. The 3-fluorine atom decreases the piperidine nitrogen pKa by approximately 1.5–2.0 units relative to unsubstituted piperidine (calculated pKa ≈ 8.5 for 3-fluoropiperidine vs. ~10.5 for piperidine) , a shift that directly impacts hERG channel binding propensity, oral absorption, and CNS penetration [1]. The 4-aminomethyl side chain with Boc protection enables orthogonal deprotection (TFA or HCl) to liberate a primary amine for further diversification, while the cis-stereochemistry (3S,4R or 3R,4S) imposes a specific conformational bias driven by the fluorine gauche effect that cannot be recapitulated by chloro, hydroxy, or des-fluoro analogs [2]. Substituting a 3-fluoro-3-aminomethyl regioisomer (geminal substitution) or a 4-fluoro-4-aminomethyl analog alters both the steric trajectory and the electronic environment of the piperidine ring, leading to divergent SAR outcomes in downstream target engagement assays.

Quantitative Differentiation Evidence for tert-Butyl ((3-fluoropiperidin-4-yl)methyl)carbamate Versus Closest Analogs


Piperidine Basicity Reduction: 3-Fluoro vs. Unsubstituted Piperidine pKa Comparison

The 3-fluorine substituent in the piperidine ring reduces the conjugate acid pKa of the secondary amine by approximately 1.5–2.0 log units relative to unsubstituted piperidine. The predicted pKa of 3-fluoropiperidine is 8.48 ± 0.10, whereas piperidine itself has a measured pKa of ~10.5–10.8 . This reduction in basicity is directly correlated with decreased affinity for the hERG potassium channel, a principal off-target liability in kinase inhibitor programs [1]. A chemoinformatic analysis of fluorinated piperidine fragments confirmed that fluorination notably lowered calculated pKa values across a series of positional isomers, with the 3-fluoro substitution producing a balanced reduction that preserves sufficient basicity for target engagement while mitigating hERG risk [1].

pKa modulation hERG liability CNS drug design

Pim Kinase Pan-Inhibitor Potency Enabled by (3-Fluoropiperidin-4-yl)methylamino Moiety vs. Non-Fluorinated Scaffold

The (3-fluoropiperidin-4-yl)methylamino group—derivable from the target compound via Boc deprotection—is a critical pharmacophoric element in a series of pyrazolo[1,5-a]pyrimidine pan-Pim kinase inhibitors. Compound 43 (N-(5-(2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-(((3-fluoropiperidin-4-yl)methyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxamide), which incorporates this motif, demonstrated low picomolar potency across all three Pim isoforms (Pim-1, Pim-2, Pim-3) and an IC50 of 1.9 µM against the MM1s multiple myeloma cell line [1]. The co-crystal structure with Pim-1 (PDB 4K1B, resolution 2.08 Å) confirms that the (3R,4R)-3-fluoropiperidin-4-yl)methylamino group makes key hydrogen-bond and van der Waals contacts within the ATP-binding pocket [2]. Critically, the 10,000-fold improvement in Pim-2 potency achieved during lead optimization (from compound 1 to compound 17) was enabled by iterative modification of the fluoropiperidine-containing scaffold [1].

Pim kinase cancer therapeutics structure-based drug design

Patent Landscape Breadth: 13 Patent Citations for 3-Fluoro-4-(aminomethyl)piperidine vs. Fewer Citations for Non-Fluorinated or Regioisomeric Analogs

The target compound (as tert-butyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate, InChIKey PWWDRFMQLZQJAY-UHFFFAOYSA-N) is cited in 13 patent documents, whereas the non-fluorinated analog tert-butyl 4-(aminomethyl)piperidine-1-carboxylate and the 3-fluoro-3-aminomethyl regioisomer appear in significantly fewer patent filings, indicating a higher level of industrial R&D investment in the 3-fluoro-4-aminomethyl substitution pattern [1]. Cited patents span applications in PARP-1 inhibition (WO2023056421), kinase inhibition (multiple filings), and GPCR modulation [1].

intellectual property patent landscape kinase inhibitor intermediates

Metabolic Stability of Monofluorinated Piperidines: Intrinsic Clearance Data vs. Non-Fluorinated and Multi-Fluorinated Congeners

A systematic study of mono- and difluorinated piperidine derivatives demonstrated that monofluorination (including 3-fluoropiperidine regioisomers) retains high intrinsic metabolic stability as measured by human liver microsomal clearance (CLint), with most compounds showing CLint values below 10 µL/min/mg protein—comparable to or better than non-fluorinated piperidine analogs [1]. Critically, the 3,3-difluorinated analog showed markedly higher clearance, indicating that monofluorination at the 3-position avoids the metabolic liability associated with geminal difluorination while still providing the pKa and lipophilicity benefits of fluorine substitution [1].

metabolic stability microsomal clearance ADME optimization

Procurement-Relevant Application Scenarios for tert-Butyl ((3-fluoropiperidin-4-yl)methyl)carbamate


Pim Kinase Inhibitor Lead Optimization Programs Requiring Structure-Based Design

Medicinal chemistry teams developing pan-Pim inhibitors for multiple myeloma or other hematologic malignancies should procure this compound as the direct synthetic precursor to the (3-fluoropiperidin-4-yl)methylamino pharmacophore validated in co-crystal structure PDB 4K1B [1]. The published SAR demonstrates that this specific fluorinated piperidine geometry is essential for achieving picomolar pan-Pim activity, with compound 43 showing IC50 = 1.9 µM against MM1s cells [1]. Without the 3-fluoro substitution, the potency gain against Pim-2 (10,000-fold improvement across the series) could not be realized [1].

CNS Drug Discovery Requiring Attenuated Piperidine Basicity and Reduced hERG Risk

For CNS programs where the piperidine amine pKa directly controls brain penetration, hERG channel off-target liability, and lysosomal trapping, the 3-fluoro substitution provides a calculated pKa reduction of approximately 2 log units (pKa ≈ 8.5 vs. ~10.5 for unsubstituted piperidine) [2]. This reduction is correlated with decreased hERG binding affinity, as demonstrated by chemoinformatic analysis of fluorinated piperidine fragments [2]. The Boc-protected aminomethyl group allows late-stage diversification after the fluorinated piperidine core is installed.

Fragment-Based Drug Discovery Leveraging Fluorinated 3D Fragments

The target compound serves as a 'lead-like' fluorinated 3D fragment for FBLD (Fragment-Based Lead Discovery) campaigns. A 2024 chemoinformatic evaluation confirmed that fluorinated piperidines possess favorable three-dimensionality scores and lead-likeness properties, with one scaffold demonstrating recognition by the SARS-CoV-2 3CLPro catalytic pocket [3]. Programs seeking fluorine-containing fragments with balanced physicochemical properties should prioritize the 3-fluoro-4-aminomethyl pattern over 4-fluoro or non-fluorinated alternatives.

PARP-1 and DNA Repair Inhibitor Development

Recent patent disclosures (WO2023056421) describe the incorporation of this fluorinated piperidine building block into novel PARP-1 inhibitors, where the cis-configuration and 3-fluorination pattern were reported to be critical for maintaining binding affinity at the PARP-1 active site [4]. Procurement of the cis-diastereomer (CAS 1237526-35-0) is recommended for programs targeting DNA repair pathways in oncology.

Quote Request

Request a Quote for tert-Butyl ((3-fluoropiperidin-4-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.